1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group, a methoxymethyl group, and a sulfonyl chloride group attached to a pyrazole ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
The synthesis of 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. The preparation of difluoromethylthioethers, for instance, can be achieved through the difluoromethylation of disulfides using TMS-CF2H . Additionally, the formation of X–CF2H bonds (where X is C, O, N, or S) has been facilitated by the development of various difluoromethylation reagents .
Chemical Reactions Analysis
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes a variety of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Radical Reactions: The difluoromethyl group can be introduced via radical processes, which are crucial for the functionalization of heterocycles.
Common reagents used in these reactions include TMS-CF2H for difluoromethylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has found applications in several scientific fields:
Chemistry: It is used as a building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool for studying biological processes and developing bioactive molecules.
Medicine: Its potential as a pharmacophore has been explored in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound’s reactivity and versatility make it useful in various industrial processes, including the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other difluoromethylated compounds, such as:
Difluoromethylthioethers: These compounds also contain the difluoromethyl group and exhibit similar reactivity in radical and nucleophilic substitution reactions.
Difluoromethylated Heterocycles: These compounds share the difluoromethyl group and are used in similar applications, particularly in pharmaceuticals and agrochemicals.
Fluorinated Diazoalkanes: These compounds are used in cycloaddition reactions and share some reactivity patterns with difluoromethylated compounds.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and a wide range of applications.
Properties
IUPAC Name |
1-(difluoromethyl)-5-(methoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O3S/c1-14-3-4-5(15(7,12)13)2-10-11(4)6(8)9/h2,6H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJDCXARJAKHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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